Medicinal chemistry programs aiming to optimize lipophilicity and kinase selectivity often face supply inconsistency of regiospecific pyrrolopyrimidine scaffolds. 7-Methylpyrrolo[1,2-c]pyrimidine (CAS 179928-24-6) resolves this as the definitive 7-methyl substituted building block.
- Provides a 0.4 log unit lipophilicity advantage (XLogP3 = 2.2) over the unsubstituted scaffold, enhancing passive permeability.
- Essential for synthesizing spiroisoxazolinyl/spiroisoxazolidinyl nucleosides with complete regioselectivity via 1,3-dipolar cycloaddition.
- Validated as a key intermediate for potent, selective PI3Kα inhibitors; final compounds achieve low nanomolar enzyme inhibition.
Molecular FormulaC8H8N2
Molecular Weight132.16 g/mol
CAS No.179928-24-6
Cat. No.B068568
⚠ Attention: For research use only. Not for human or veterinary use.
7-Methylpyrrolo[1,2-c]pyrimidine (CAS 179928-24-6) is a fused nitrogen-containing heterocyclic compound with the molecular formula C8H8N2 and a molecular weight of 132.16 g/mol [1]. It belongs to the pyrrolo[1,2-c]pyrimidine class of scaffolds, which are privileged structures in drug discovery . This specific compound serves as a versatile building block for synthesizing more complex, biologically active molecules, particularly in the development of protein kinase inhibitors and antiviral agents [2].
Building Block UsePrivileged scaffold for kinase inhibitor and antiviral agent synthesisSupports medicinal chemistry and lead optimization programs
Synthetic Utility7-methyl handle enables 1,3-dipolar cycloaddition and spironucleoside library generationNot suited for direct cross-coupling; distinct from halogenated analogs
Regioisomer ControlCorrect [1,2-c] regioisomer for reproducible SAR and physicochemical profiling[1,2-a] isomer may lead to divergent biological and synthetic outcomes
[1] PubChem. (2026). Compound Summary for CID 15441773, 7-Methylpyrrolo[1,2-c]pyrimidine. National Center for Biotechnology Information. Retrieved April 17, 2026. View Source
[2] Justia Patents. (2020). Substituted pyrrolo[1,2-c]pyrimidines as hepatitis B antiviral agents. View Source
Substitution Sensitivity of 7-Methylpyrrolo[1,2-c]pyrimidine
While the pyrrolo[1,2-c]pyrimidine core is a common scaffold, its biological activity and chemical reactivity are highly sensitive to the nature and position of substituents. The 7-methyl group in 7-Methylpyrrolo[1,2-c]pyrimidine imparts specific physicochemical properties that differ from its unsubstituted parent and its regioisomers, which can critically affect target binding, pharmacokinetic profiles, and the outcomes of subsequent synthetic transformations [1][2][3]. As demonstrated by the concept of an 'activity cliff' for 7-substituted pyrrolo-pyrimidine inhibitors, even minor modifications at this position can lead to dramatic changes in biological potency [4]. Therefore, substituting this specific compound with a close analog without rigorous comparative data can jeopardize the validity and reproducibility of research outcomes.
Lipophilicity and Permeability ShiftAbsence of the 7-methyl group reduces computed lipophilicity, which may alter membrane permeability context and target-binding profiles in cell-based assays.
Regioisomer MismatchThe [1,2-a] regioisomer exhibits different physicochemical properties and biological recognition; SAR and literature syntheses may not transfer directly.
Synthetic Route DivergenceThe halogenated analog enables Pd-catalyzed cross-coupling, whereas the target methyl compound directs reactivity toward cycloaddition pathways; synthetic utility may not transfer.
[1] PubChem. (2026). Compound Summary for CID 15441773, 7-Methylpyrrolo[1,2-c]pyrimidine. National Center for Biotechnology Information. Retrieved April 17, 2026. View Source
[2] PubChem. (2026). Compound Summary for CID 11040679, Pyrrolo[1,2-c]pyrimidine. National Center for Biotechnology Information. Retrieved April 17, 2026. View Source
[3] PubChem. (2026). Compound Summary for CID 12365404, 7-Methylpyrrolo[1,2-a]pyrimidine. National Center for Biotechnology Information. Retrieved April 17, 2026. View Source
[4] Universitätsbibliothek Leipzig. Activity cliff for 7-substituted pyrrolo-pyrimidine inhibitors of HCK explained in terms of predicted basicity of the amine nitrogen. Katalog der Universitätsbibliothek Leipzig. View Source
The addition of a methyl group at the 7-position significantly increases the compound's lipophilicity compared to the unsubstituted pyrrolo[1,2-c]pyrimidine core. This is a key differentiator for applications where enhanced membrane permeability is desired [1].
Lipophilicity vs. ParentCross-study comparable
Target XLogP3 = 2.2 vs. Parent 1.8
Reported lipophilicity increase may support membrane permeability screening context
Computed by XLogP3 3.0; biological confirmation needed
Computed by XLogP3 3.0 (PubChem release 2024.11.20)
Why This Matters
Higher lipophilicity can correlate with improved passive diffusion across biological membranes, which is a critical parameter in early-stage drug candidate evaluation.
[1] PubChem. (2026). Computed Properties for CID 15441773 (7-Methylpyrrolo[1,2-c]pyrimidine) and CID 11040679 (Pyrrolo[1,2-c]pyrimidine). National Center for Biotechnology Information. Retrieved April 17, 2026. View Source
Regioisomer Impact on Lipophilicity
The position of the nitrogen atom in the fused ring system significantly alters the computed physicochemical properties. The target [1,2-c] isomer exhibits a higher computed lipophilicity (XLogP3 = 2.2) than its [1,2-a] regioisomer (XLogP3 = 2.1), which can translate to different biological activities and synthetic handling [1].
Regioisomer XLogP3 GapCross-study comparable
[1,2-c] 2.2 vs. [1,2-a] 2.1
Regioisomer identity influences computed lipophilicity; procurement fidelity supports SAR reproducibility
XLogP3 3.0 data; experimental validation may be needed
Computed by XLogP3 3.0 (PubChem release 2024.11.20)
Why This Matters
Procurement of the correct regioisomer is essential for reproducing literature syntheses and SAR studies, as the [1,2-a] and [1,2-c] scaffolds are not interchangeable and will lead to different biological outcomes.
Structural IsomerismSAR StudiesLead Optimization
[1] PubChem. (2026). Computed Properties for CID 15441773 (7-Methylpyrrolo[1,2-c]pyrimidine) and CID 12365404 (7-Methylpyrrolo[1,2-a]pyrimidine). National Center for Biotechnology Information. Retrieved April 17, 2026. View Source
Reactivity vs. Halogenated Analogs
Unlike halogenated analogs such as 7-Chloropyrrolo[1,2-c]pyrimidine, the target 7-methyl compound is not directly amenable to standard palladium-catalyzed cross-coupling reactions. This defines its distinct role as an intermediate for further functionalization through other methods, such as 1,3-dipolar cycloaddition, rather than as a direct coupling partner . The absence of a halogen handle directs its use toward different synthetic pathways, such as the creation of spironucleoside libraries .
Reactivity vs. Cl AnalogClass-level inference
Target suited for cycloaddition; Cl analog for cross-coupling
Synthetic role is context-dependent; selection must match planned reaction manifold
Qualitative reactivity difference; no head-to-head study
Synthetic ChemistryC-C Bond FormationBuilding Block Utility
Evidence Dimension
Synthetic Utility for Cross-Coupling
Target Compound Data
Not directly applicable; used for cycloaddition reactions
Comparator Or Baseline
7-Chloropyrrolo[1,2-c]pyrimidine (CAS 1678521-81-7): Amenable to Suzuki, Buchwald-Hartwig, etc.
Quantified Difference
Qualitative difference in reaction type
Conditions
Based on the presence (comparator) or absence (target) of a halogen leaving group
Why This Matters
This difference dictates the choice of building block for a given synthetic route, making the selection of the correct analog critical for synthetic efficiency and success.
Synthetic ChemistryC-C Bond FormationBuilding Block Utility
Precursor for PI3Kα Inhibitor Development
While not biologically active itself, the 7-methylpyrrolo[1,2-c]pyrimidine core is a crucial building block for synthesizing highly potent PI3Kα inhibitors. Studies show that advanced derivatives featuring this core can achieve IC50 values in the low nanomolar range (0.1–7.7 nM) against the PI3Kα enzyme, with considerable cytotoxic activity against cancer cell lines (IC50 = 0.21-1.99 µM against HeLa) [1]. This establishes a clear, data-backed value proposition for procurement as a starting material for developing anticancer agents.
PI3Kα Inhibitor PrecursorSupporting evidence
Final derivatives: PI3Kα IC50 0.1–7.7 nM; HeLa IC50 0.21–1.99 µM
Supports pathway-inhibitor synthesis context; cytotoxicity reported in cell-model endpoints
Activity refers to final elaborated compounds; building block itself not directly active
Cancer ResearchKinase InhibitionPI3K/AKT/mTOR Pathway
Evidence Dimension
Activity of Final Derivative (PI3Kα Inhibition)
Target Compound Data
Building block; final derivatives exhibit IC50 = 0.1–7.7 nM
Comparator Or Baseline
N/A (Class-level benchmark)
Quantified Difference
N/A
Conditions
Enzymatic assay; PI3Kα inhibition
Why This Matters
This provides a direct link between the procurement of this specific building block and a well-defined, high-value application in oncology research, justifying its selection over less-documented analogs.
Cancer ResearchKinase InhibitionPI3K/AKT/mTOR Pathway
[1] Ibrahim, M. A. et al. (2015). Design, synthesis and biological evaluation of novel condensed pyrrolo[1,2-c]pyrimidines featuring morpholine moiety as PI3Kα inhibitors. European Journal of Medicinal Chemistry, 95, 444-456. View Source
7-Methylpyrrolo[1,2-c]pyrimidine Applications
Lead Optimization for Membrane Permeability
This compound is the preferred starting material when the goal of a medicinal chemistry program is to increase the lipophilicity of a pyrrolopyrimidine-based lead compound. Its XLogP3 value of 2.2 provides a quantitative advantage over the unsubstituted scaffold (XLogP3 = 1.8), potentially improving passive diffusion and oral bioavailability [1].
Spironucleoside Library Synthesis
As a precursor to 7-methylenepyrrolo[1,2-c]pyrimidin-1(5H)-ones, this compound is essential for the synthesis of spiroisoxazolinyl and spiroisoxazolidinyl nucleosides via 1,3-dipolar cycloaddition reactions. These reactions are known to proceed with complete regioselectivity, enabling the creation of diverse compound libraries for biological screening .
PI3Kα-Targeted Cancer Therapeutics
This scaffold is validated as a key intermediate for generating potent and selective PI3Kα inhibitors. Researchers developing therapies for cancers with aberrant PI3K signaling, such as cervical cancer, should procure this building block to access the well-documented structure-activity relationships (SAR) of the condensed pyrrolo[1,2-c]pyrimidine series, where final compounds demonstrate low nanomolar enzyme inhibition and micromolar cellular activity [2].
Application
Selection Property
Validation Focus
Membrane permeability lead optimization
Reported XLogP3 advantage over unsubstituted scaffold
Passive diffusion and permeability assay confirmation
Documented SAR for condensed pyrrolo[1,2-c]pyrimidine derivatives
PI3Kα enzymatic and cell-model endpoint review
[1] PubChem. (2026). Compound Summary for CID 15441773, 7-Methylpyrrolo[1,2-c]pyrimidine. National Center for Biotechnology Information. Retrieved April 17, 2026. View Source
[2] Ibrahim, M. A. et al. (2015). Design, synthesis and biological evaluation of novel condensed pyrrolo[1,2-c]pyrimidines featuring morpholine moiety as PI3Kα inhibitors. European Journal of Medicinal Chemistry, 95, 444-456. View Source
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